
(R)-3-Methyl-3-propylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Methyl-3-propylpyrrolidine is a chiral compound belonging to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-3-propylpyrrolidine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor. For example, the hydrogenation of 3-Methyl-3-propylpyrrole using a chiral catalyst can yield the desired ®-enantiomer. The reaction conditions typically involve the use of a rhodium or ruthenium-based catalyst, hydrogen gas, and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of ®-3-Methyl-3-propylpyrrolidine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral ligands and catalysts is crucial to ensure high enantioselectivity. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Methyl-3-propylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-substituted pyrrolidines.
Applications De Recherche Scientifique
®-3-Methyl-3-propylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-3-Methyl-3-propylpyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to the active site of the target protein and modulating its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Methyl-3-propylpyrrolidine: The enantiomer of the ®-form, with different stereochemistry.
3-Methylpyrrolidine: A similar compound lacking the propyl group.
3-Propylpyrrolidine: A similar compound lacking the methyl group.
Uniqueness
®-3-Methyl-3-propylpyrrolidine is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in applications requiring high enantioselectivity.
Propriétés
Formule moléculaire |
C8H17N |
|---|---|
Poids moléculaire |
127.23 g/mol |
Nom IUPAC |
(3R)-3-methyl-3-propylpyrrolidine |
InChI |
InChI=1S/C8H17N/c1-3-4-8(2)5-6-9-7-8/h9H,3-7H2,1-2H3/t8-/m1/s1 |
Clé InChI |
REZXABLSYGVZHO-MRVPVSSYSA-N |
SMILES isomérique |
CCC[C@@]1(CCNC1)C |
SMILES canonique |
CCCC1(CCNC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B12990301.png)

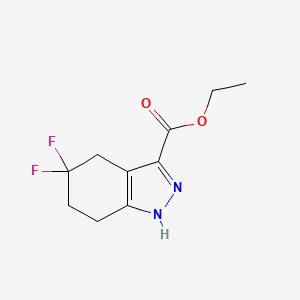

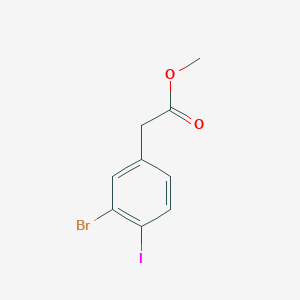
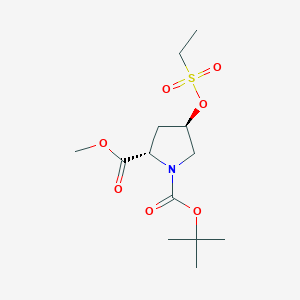
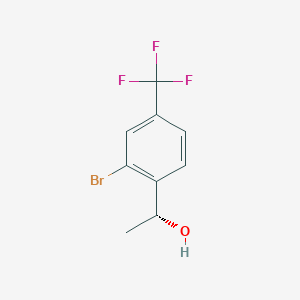

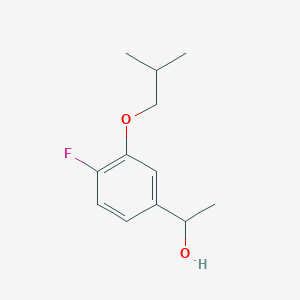

![Benzyl 2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B12990367.png)
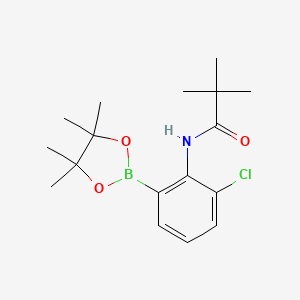
![3-Bromo-2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12990382.png)
![5-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride](/img/structure/B12990383.png)
